molecular formula C10H8N2O3 B1611579 6-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 85870-50-4

6-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B1611579
CAS RN: 85870-50-4
M. Wt: 204.18 g/mol
InChI Key: DIOKGSRWVHKXED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid consists of a quinoline ring fused with a carboxylic acid group. The amino group at position 6 provides reactivity for biological interactions. The presence of the carbonyl group (oxo) at position 2 influences its chemical properties .


Chemical Reactions Analysis

  • Reduction : The carbonyl group can be reduced to an alcohol .

Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra provide insights into its structure .

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment .

Future Directions

  • Drug Development : Collaborate with medicinal chemists for drug design .

properties

CAS RN

85870-50-4

Product Name

6-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-amino-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,11H2,(H,12,13)(H,14,15)

InChI Key

DIOKGSRWVHKXED-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C=C(C(=O)N2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1N)C=C(C(=O)N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.63 g (14.9 mmol) of 1,2-dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid and 200 ml of dimethylformamide is hydrogenated using 1 g of Raney nickel catalyst at 52 psi and 23° until the required amount of hydrogen uptake is obtained. The catalyst is filtered off and the filtrate is evaporated to dryness. The residue is treated with ethanol and 3.0 g of the desired product is filtered.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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